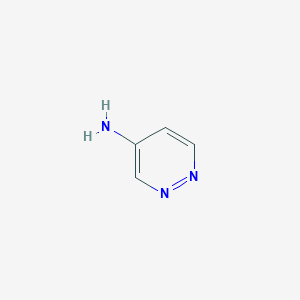

4-Aminopyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCGBEPEAUHERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305399 | |

| Record name | 4-aminopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20744-39-2 | |

| Record name | 4-Aminopyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridazinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2SSX4YHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopyridazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-aminopyridazine (CAS No: 20744-39-2). A vital heterocyclic amine, this compound serves as a key building block and intermediate in the synthesis of a range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

Core Chemical Properties

This compound, also known by its IUPAC name pyridazin-4-amine, is a solid at room temperature, appearing as a pale yellow to brown powder or crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | pyridazin-4-amine | [3] |

| Synonyms | 4-Pyridazinamine, Pyridazin-4-ylamine | [1] |

| CAS Number | 20744-39-2 | |

| Molecular Formula | C₄H₅N₃ | |

| Molecular Weight | 95.10 g/mol | |

| Appearance | Pale yellow to brown solid | [1] |

| Melting Point | 127-133 °C | |

| Boiling Point | 326.2 °C at 760 mmHg | [2] |

| Density | 1.216 g/cm³ (Predicted) | [2] |

| LogP | 0.640 (Predicted) | [2] |

| Flash Point | 177.3 °C | [2] |

Chemical Structure and Tautomerism

The structure of this compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with an amino group at the C4 position. The presence of the amino group and the nitrogen atoms in the heterocyclic ring allows for the potential of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, this can involve the migration of a proton, leading to imino forms in equilibrium with the amino form.

While detailed crystallographic and experimental studies on the specific tautomeric equilibrium of this compound are not extensively reported in publicly available literature, the amino form is generally considered the predominant tautomer under standard conditions. The potential for different tautomeric forms is a critical consideration in its reactivity and interactions with biological targets.

Spectroscopic Data

Spectroscopic analysis is fundamental to the confirmation of the structure and purity of this compound. While comprehensive, assigned spectral data is limited in public repositories, typical spectral characteristics are as follows:

-

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridazine ring and the protons of the amino group. One available dataset for a sample in DMSO-d6 shows signals at δ 7.98-8.00 (m, 1H), 7.81-7.85 (m, 1H), 6.00 (br s, 1H), and 2.51 (br s, 2H).

-

¹³C NMR: The carbon NMR spectrum would display unique signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electronegativity of the ring nitrogen atoms and the electron-donating amino group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations of the N-H bonds of the amino group, typically in the region of 3300-3500 cm⁻¹, as well as C=N and C=C stretching vibrations characteristic of the aromatic pyridazine ring.

Experimental Protocols

Synthesis of this compound from 3,6-dichloropyridazin-4-amine

A common laboratory-scale synthesis involves the dehalogenation of a chlorinated precursor. The following protocol provides a general procedure for this transformation.

Methodology:

-

Dissolution: Dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide (NaOH) and a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Stir the resulting mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress is typically monitored over 1-2 days.

-

Work-up: Upon completion, filter the reaction mixture to remove the insoluble catalyst and other solids.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the concentrated residue in methanol, filter any remaining insoluble material, and concentrate the filtrate to yield this compound as a solid product.

General workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound.[1] A typical method would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, and detection using a UV detector.

Role in Drug Development and Chemical Synthesis

This compound is a valuable intermediate in medicinal chemistry and agrochemical research.[1] Its structure serves as a scaffold for the synthesis of more complex molecules with specific biological activities. Notably, it is used in the preparation of inhibitors for key signaling pathway enzymes.

-

Phosphodiesterase 10A (PDE10A) Inhibitors: PDE10A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain. Its inhibition is a therapeutic strategy for treating central nervous system disorders. This compound is used as a starting material in the synthesis of potent and selective PDE10A inhibitors.

-

PI3K/mTOR Inhibitors: The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in cancer and other diseases. This compound serves as a precursor for synthesizing molecules that can inhibit kinases within this pathway.

The diagram below illustrates the role of this compound as a foundational chemical entity in the development of inhibitors targeting these significant signaling pathways.

Role of this compound in inhibitor synthesis.

References

Spectroscopic Profile of 4-Aminopyridazine: A Technical Guide

Introduction: 4-Aminopyridazine (CAS No: 20744-39-2), a key heterocyclic amine, serves as a vital building block in medicinal chemistry and materials science.[1][2] Its structural and electronic properties, which dictate its reactivity and potential applications, are elucidated through various spectroscopic techniques. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a generalized analytical workflow. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 - 8.00 | Multiplet | 1H | H-6 (Pyridazine) |

| 7.81 - 7.85 | Multiplet | 1H | H-3 (Pyridazine) |

| 6.00 | Broad Singlet | 1H | H-5 (Pyridazine) |

| 2.51 | Broad Singlet | 2H | -NH₂ |

| Table 1: ¹H NMR spectroscopic data for this compound in DMSO-d₆.[3] |

¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Carbon Atom Assignment |

| ~155 - 165 | C-4 |

| ~145 - 155 | C-3, C-6 |

| ~110 - 120 | C-5 |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table outlines the expected characteristic absorption bands for this compound based on its structure.[1]

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (symm. & asymm.) | Primary Amine (-NH₂) |

| > 3000 | C-H Stretch | Aromatic (Pyridazine) |

| ~1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1400 - 1600 | C=C and C=N Ring Stretch | Aromatic (Pyridazine) |

| Table 3: Predicted FT-IR absorption bands for this compound.[1] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular weight of this compound is 95.10 g/mol .[2] The molecule contains an odd number of nitrogen atoms (3), and therefore, according to the Nitrogen Rule, its molecular ion peak ([M]⁺) is expected to have an odd m/z value.

| m/z Value | Ion Assignment | Ionization Method |

| 95 | [M]⁺ | EI (Predicted) |

| 96.0614 | [M+H]⁺ | ESI+ (HRMS) |

| Table 4: Mass spectrometry data for this compound.[1] |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrumental contributions.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquisition:

-

Scan the sample, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method:

-

Electrospray Ionization (ESI): Suitable for producing protonated molecules ([M+H]⁺). The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min). A high voltage is applied to generate a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions.

-

Electron Impact (EI): Suitable for generating the molecular ion ([M]⁺) and characteristic fragment ions. The sample is introduced into the source, vaporized, and bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their mass-to-charge ratio.

-

Detection: An ion detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to 4-Aminopyridazine: Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-aminopyridazine, a heterocyclic amine of interest in pharmaceutical and agrochemical research. Due to a significant lack of publicly available quantitative data on its solubility in organic solvents, this document focuses on its synthesis and known applications, alongside a general discussion of solubility determination methodologies.

Introduction to this compound

This compound is a pyridazine derivative with an amino group at the 4-position. It serves as a versatile building block in the synthesis of various biologically active molecules. Its applications are found in the development of anti-inflammatory and antimicrobial agents, as well as in the formulation of herbicides and pesticides.

Quantitative Solubility Data

A comprehensive search for quantitative solubility data of this compound in common organic solvents did not yield specific numerical values. Chemical databases and scientific literature predominantly provide qualitative descriptions of solubility for the isomeric compound, 4-aminopyridine. This significant data gap highlights an area for future research to fully characterize the physicochemical properties of this compound for applications in drug development and formulation.

Experimental Protocols

While specific experimental data on the solubility of this compound is not available, this section outlines a detailed, validated protocol for its synthesis. Additionally, a general methodology for determining the solubility of a compound is provided, which can be adapted for this compound.

Synthesis of this compound from 3,6-dichloropyridazin-4-amine[1]

This procedure details the synthesis of this compound via the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine.

Materials:

-

3,6-dichloropyridazin-4-amine

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Methanol

-

Water

-

Standard laboratory glassware and equipment for filtration and concentration.

Procedure:

-

Dissolve 5.00 g (18.2 mmol) of 3,6-dichloropyridazin-4-amine in 100 ml of tetrahydrofuran in a suitable reaction vessel.

-

Add a solution of 8.00 g (200 mmol) of sodium hydroxide in 32 ml of water to the reaction mixture.

-

Carefully add 500 mg of 10% palladium on activated carbon catalyst to the mixture.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 48 hours.

-

Upon completion of the reaction, remove the insoluble material (catalyst) by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the concentrated residue in 100 ml of methanol.

-

Filter the methanolic solution again to remove any remaining insoluble material.

-

Concentrate the filtrate to obtain the solid target product, this compound.

Product Characterization:

The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the ¹H-NMR spectrum in DMSO-d₆ would show characteristic peaks for the protons of this compound.[1]

General Protocol for Solubility Determination: Shake-Flask Method

This widely accepted method can be employed to determine the equilibrium solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, acetonitrile, tetrahydrofuran, ethyl acetate)

-

Vials with tight-fitting caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility of this compound in the specific solvent, expressed in units such as mg/mL or mol/L.

Experimental Workflows and Signaling Pathways

Currently, there is a lack of specific, well-defined signaling pathways or complex experimental workflows in the public domain that directly involve this compound and would be suitable for visualization with Graphviz. The primary role of this compound described in the available literature is as a synthetic intermediate.

To illustrate a potential workflow, a diagram for the synthesis of this compound is provided below.

Caption: Synthesis workflow for this compound.

References

Quantum Chemical Blueprint of 4-Aminopyridazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations of 4-Aminopyridazine, a molecule of significant interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for theoretical data and computational methodologies.

Molecular Structure and Properties

This compound, with the chemical formula C₄H₅N₃, is a heterocyclic amine.[4] Its structure, characterized by a pyridazine ring substituted with an amino group, is a key determinant of its chemical behavior and biological activity.

Optimized Molecular Geometry

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been employed to determine the optimized geometry of this compound and its derivatives.[5][6] These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. While specific data for the isolated this compound molecule is not extensively published, studies on related aminopyridine compounds provide valuable reference points. For instance, calculations on a monohydrate arsenate salt of 4-aminopyridine using the B3LYP/6-311+G(d,p) level of theory show C-N bond lengths in the pyridinium ring ranging from 1.341 to 1.472 Å and C-C bond lengths between 1.373 and 1.420 Å.[6]

Table 1: Representative Calculated Geometric Parameters for Aminopyridine Derivatives

| Parameter | Bond/Angle | Calculated Value (Å or °) | Level of Theory | Source |

| Bond Length | C-C (ring) | 1.373 - 1.420 | B3LYP/6-311+G(d,p) | [6] |

| Bond Length | C-N (ring) | 1.341 - 1.472 | B3LYP/6-311+G(d,p) | [6] |

| Bond Angle | C-C-C (ring) | 117.441 - 121.309 | B3LYP/6-311+G(d,p) | [6] |

| Bond Angle | N-C-C (ring) | 119.303 - 122.945 | B3LYP/6-311+G(d,p) | [6] |

Note: These values are for a protonated 4-aminopyridine salt and may differ from the neutral molecule.

Computational Methodology

The theoretical investigation of this compound and its analogues predominantly utilizes Density Functional Theory (DFT) due to its balance of accuracy and computational cost.[5][7]

Standard Computational Protocol

A typical workflow for the quantum chemical analysis of this compound involves the following steps:

-

Structure Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[8]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate infrared and Raman spectra.[7][9]

-

Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[10][11]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions.[7][10]

Computational workflow for quantum chemical analysis.

Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of this compound are fundamental to its application in various fields.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies are crucial for understanding the electronic transitions and reactivity of a molecule. A study on a 4-aminopyridine-4-aminopyridinium thiocyanate complex reported HOMO and LUMO energies of -6.17 eV and -6.04 eV, respectively, resulting in a small energy gap of 0.13 eV, which suggests significant charge transfer interactions within that specific system.[10] For the isolated this compound molecule, the HOMO-LUMO gap is expected to be larger, indicating greater stability.

Table 2: Representative Calculated Electronic Properties for Aminopyridine Systems

| Property | Molecule/System | Calculated Value (eV) | Method | Source |

| HOMO Energy | 4-aminopyridine-4-aminopyridinium thiocyanate | -6.17 | DFT | [10] |

| LUMO Energy | 4-aminopyridine-4-aminopyridinium thiocyanate | -6.04 | DFT | [10] |

| Energy Gap | 4-aminopyridine-4-aminopyridinium thiocyanate | 0.13 | DFT | [10] |

Vibrational Analysis

Theoretical vibrational spectra (FTIR and Raman) are often calculated to aid in the interpretation of experimental spectra. DFT calculations have shown good agreement with experimental vibrational frequencies for aminopyridine derivatives.[5][8][9] The vibrational modes involve stretching and bending of the various bonds within the molecule, providing a fingerprint for its identification and characterization.

Molecular Reactivity

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For aminopyridine derivatives, the nitrogen atoms of the pyridine ring are typically regions of negative potential (electron-rich), making them susceptible to electrophilic attack. The amino group can also influence the charge distribution.[7][10]

Molecular structure of this compound.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structural, electronic, and reactive properties of this compound. This theoretical data is invaluable for guiding the design of new pharmaceuticals and functional materials. The methodologies and findings summarized in this guide offer a solid foundation for further computational and experimental research on this important molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. This compound | C4H5N3 | CID 298492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives | MDPI [mdpi.com]

- 8. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. worldscientific.com [worldscientific.com]

- 11. researchgate.net [researchgate.net]

Tautomerism in 4-Aminopyridazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 4-aminopyridazine derivatives, a critical aspect for understanding their chemical behavior, biological activity, and role in drug design. Due to the nuanced nature of tautomeric equilibria, this guide integrates theoretical principles with practical experimental and computational methodologies.

Introduction to Tautomerism in this compound

This compound and its derivatives can exist in multiple tautomeric forms, primarily through prototropic tautomerism. The equilibrium between these forms is subtle and can be significantly influenced by factors such as the electronic nature of substituents, the polarity of the solvent, temperature, and pH. Understanding the predominant tautomeric form is crucial as it governs the molecule's physicochemical properties, including its lipophilicity, acidity/basicity, and its ability to interact with biological targets.

The principal tautomeric equilibrium in this compound involves the amino-imino forms. The amino form is generally considered to be the more stable tautomer in the gas phase and in nonpolar solvents, while the imino form can be stabilized in polar or protic solvents through hydrogen bonding.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often serves as the initial step in their study. A common route involves the reduction of a corresponding nitro-N-oxide precursor.

General Synthetic Protocol:

A typical synthesis may involve a multi-step process starting from pyridine-N-oxide, which is nitrated to form 4-nitropyridine-N-oxide. This intermediate is then reduced, often using iron in the presence of an acid, to yield 4-aminopyridine. For pyridazine derivatives, analogous strategies starting from pyridazine precursors are employed. The reaction conditions, including the choice of reducing agent and solvent, can be optimized to maximize the yield of the desired this compound derivative.

Experimental Determination of Tautomeric Equilibria

Several spectroscopic techniques are instrumental in the experimental investigation of tautomerism in this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution. By analyzing chemical shifts and coupling constants of both ¹H and ¹³C nuclei, the predominant tautomeric form can be identified. In cases where the tautomeric interconversion is slow on the NMR timescale, distinct signals for each tautomer may be observed. More commonly, a time-averaged spectrum is recorded, and the position of the signals can provide information about the equilibrium position. Variable temperature NMR studies can also be employed to study the thermodynamics of the tautomeric equilibrium.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For quantitative analysis, ensure complete relaxation of the nuclei between pulses.

-

Spectral Analysis: Compare the observed chemical shifts with those of "fixed" derivatives (e.g., N-methylated compounds) that mimic each tautomeric form. The relative populations of the tautomers can be estimated from the integration of signals corresponding to each form, if they are distinct, or inferred from the weighted average of the chemical shifts.

-

Variable Temperature Studies (Optional): Record spectra at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. The amino and imino forms of this compound derivatives will exhibit distinct absorption maxima (λ_max). By comparing the spectrum of the compound of interest with those of fixed derivatives, the position of the tautomeric equilibrium can be determined. Solvent-dependent studies are particularly informative, as the equilibrium can be shifted by varying the solvent polarity.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the this compound derivative in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Identify the λ_max values corresponding to the amino and imino tautomers by comparison with the spectra of appropriate model compounds. The ratio of the tautomers can be calculated from the absorbance at the respective λ_max values, provided the molar absorptivities (ε) of the individual tautomers are known or can be estimated.

Computational Investigation of Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for studying the relative stabilities of tautomers and the factors influencing the equilibrium.

Computational Workflow:

-

Structure Optimization: The geometries of all possible tautomers of the this compound derivative are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: The electronic energies of the optimized structures are calculated. Zero-point vibrational energy (ZPVE) corrections are applied to obtain the relative Gibbs free energies (ΔG) of the tautomers in the gas phase.

-

Solvent Effects: The influence of different solvents is modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This allows for the calculation of relative energies and, consequently, the tautomeric equilibrium constants in various solvents.

-

Transition State Search: To understand the kinetics of interconversion, the transition state connecting the tautomers can be located. This provides the activation energy barrier for the tautomerization process.

Quantitative Data on Tautomeric Equilibria

While specific experimental data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables provide a template for how such data would be presented. The values are illustrative and based on trends observed for analogous aminopyridine and other N-heterocyclic systems.

Table 1: Calculated Relative Energies and Estimated Equilibrium Constants of this compound Tautomers in Different Solvents

| Solvent | Dielectric Constant (ε) | Tautomer | Relative Energy (kcal/mol) | Estimated K_T ([Imino]/[Amino]) |

| Gas Phase | 1.0 | Amino | 0.00 | \multirow{2}{}{~10⁻⁵} |

| Imino | +6.8 | |||

| Chloroform | 4.8 | Amino | 0.00 | \multirow{2}{}{~10⁻⁴} |

| Imino | +5.5 | |||

| Ethanol | 24.6 | Amino | 0.00 | \multirow{2}{}{~10⁻²} |

| Imino | +2.7 | |||

| Water | 78.4 | Amino | 0.00 | \multirow{2}{}{~10⁻¹} |

| Imino | +1.4 |

Note: These are hypothetical values to illustrate the expected trend. Actual values would need to be determined experimentally or through high-level computational studies.

Table 2: Effect of Substituents on the Tautomeric Equilibrium of this compound Derivatives (Illustrative)

| Substituent at C6 | Solvent | Predominant Tautomer | Estimated ΔG (kcal/mol) (Amino - Imino) |

| -H | Water | Amino | -1.4 |

| -Cl (Electron-withdrawing) | Water | Amino | -1.8 |

| -OCH₃ (Electron-donating) | Water | Amino | -1.1 |

Note: Electron-withdrawing groups are generally expected to favor the amino tautomer to a greater extent than electron-donating groups.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and the workflows for its investigation.

An In-depth Technical Guide on 4-Aminopyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridazine is a heterocyclic amine with potential applications in medicinal chemistry and materials science. This guide aims to provide a comprehensive analysis of its crystal structure. However, a thorough search of available scientific literature and crystallographic databases reveals a significant lack of published data on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed quantitative data regarding its unit cell parameters, bond lengths, bond angles, and intermolecular interactions in the solid state are not publicly available at this time. This document, therefore, focuses on the available information, primarily its synthesis, and provides a framework for the type of analysis that would be conducted should crystallographic data become available.

Introduction

This compound is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. The addition of an amino group at the 4-position introduces a site for hydrogen bonding and potential coordination with metal ions, making its structural analysis a subject of interest for understanding its chemical behavior and for the rational design of new materials and pharmaceutical compounds.

Despite the relevance of its structural chemistry, to date, no comprehensive crystal structure analysis of this compound has been reported in peer-reviewed literature. This guide will, therefore, outline the key experimental protocols for its synthesis and present a hypothetical framework for its structural analysis, which can be populated once experimental data is obtained.

Synthesis of this compound

A documented method for the synthesis of this compound involves the dehalogenation of a chlorinated precursor.[1]

Experimental Protocol: Synthesis from 3,6-dichloropyridazin-4-amine[1]

This protocol details the synthesis of this compound via the reduction of 3,6-dichloropyridazin-4-amine.

Materials:

-

3,6-dichloropyridazin-4-amine

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Methanol

Procedure:

-

Dissolve 3,6-dichloropyridazin-4-amine (5.00 g, 18.2 mmol) in tetrahydrofuran (100 ml).

-

Add a solution of sodium hydroxide (8.00 g, 200 mmol) in water (32 ml) to the mixture.

-

Carefully add 10% palladium on carbon catalyst (500 mg) to the reaction mixture.

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 48 hours.

-

Upon completion of the reaction, remove the insoluble catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in methanol (100 ml) and filter again to remove any remaining insoluble material.

-

Concentrate the filtrate to yield this compound as a solid.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Prospective Crystal Structure Analysis

Once suitable crystals of this compound are obtained, a standard single-crystal X-ray diffraction experiment would be the primary method for determining its crystal structure. The data obtained from this experiment would allow for the determination of the following parameters:

Crystallographic Data

A summary of the anticipated crystallographic data is presented in the table below. This table is currently empty and serves as a template for future experimental results.

| Parameter | Value |

| Chemical Formula | C₄H₅N₃ |

| Formula Weight | 95.11 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) | - |

| Absorption Coefficient | - |

| F(000) | - |

Molecular Geometry

The analysis would provide precise measurements of bond lengths and angles within the this compound molecule. A selection of these parameters is listed in the following table, which is to be populated with experimental data.

| Bond/Angle | Length (Å) / Angle (°) |

| N1-N2 | - |

| N2-C3 | - |

| C3-C4 | - |

| C4-C5 | - |

| C5-C6 | - |

| C6-N1 | - |

| C4-N(amino) | - |

| N1-N2-C3 | - |

| N2-C3-C4 | - |

| C3-C4-C5 | - |

| C4-C5-C6 | - |

| C5-C6-N1 | - |

| C6-N1-N2 | - |

Intermolecular Interactions

A crucial aspect of the crystal structure analysis would be the characterization of intermolecular interactions, particularly hydrogen bonds involving the amino group and the pyridazine nitrogen atoms. These interactions govern the packing of the molecules in the crystal lattice.

Logical Flow for Crystal Structure Determination and Analysis:

Caption: Logical workflow for crystal structure analysis.

Conclusion and Future Outlook

While the synthesis of this compound has been described, a significant gap exists in the scientific literature regarding its solid-state structure. The determination of the crystal structure of this compound is a necessary next step to fully understand its chemical and physical properties. Such information would be invaluable for researchers in medicinal chemistry and materials science, enabling more informed design of novel compounds and materials based on the this compound scaffold. Future work should focus on obtaining high-quality single crystals of this compound and performing a thorough X-ray diffraction analysis.

References

A Technical Guide to the Biological Activity Screening of 4-Aminopyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the screening methodologies and observed biological activities of compounds derived from the 4-aminopyridazine scaffold. As a privileged heterocyclic structure, this compound serves as a crucial building block in the synthesis of novel molecules with therapeutic potential.[1] This document details common experimental protocols, summarizes key activity data, and visualizes relevant biological pathways and workflows to support researchers in the fields of medicinal chemistry and drug discovery.

Overview of Biological Activities

Derivatives of the this compound core have been investigated for a range of biological activities. The nitrogen-rich pyridazine ring makes it an attractive scaffold for designing molecules that can interact with various biological targets.[1] Key areas of investigation include anticancer, antimicrobial, and enzyme inhibition activities.

Anticancer Activity

The most prominent area of research for this compound derivatives is oncology. These compounds have shown potential as cytotoxic agents and inhibitors of key signaling pathways involved in tumor growth and proliferation.

-

Kinase Inhibition: A primary mechanism of anticancer action is the inhibition of protein kinases, which are critical regulators of cell signaling.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a significant target for inhibiting angiogenesis, a process crucial for tumor growth.[3] Certain pyridazine-containing compounds have demonstrated potent inhibitory activity against VEGFR-2.[3] Additionally, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis, is another key target.[4][5]

-

Cytotoxicity: In vitro screening against various cancer cell lines is a fundamental first step in evaluating anticancer potential.[6] Compounds are tested for their ability to reduce cell viability, often quantified by an IC50 value, which represents the concentration required to inhibit 50% of cell growth.[7] Pyridazine derivatives have been screened against lines such as the colon cancer cell line (HCT-116) and breast cancer cell line (MCF-7).[3]

Antimicrobial Activity

The structural features of pyridazine-containing heterocycles also make them candidates for the development of new antimicrobial agents. Fused heterocyclic systems combining pyridazine with other rings, such as pyrazole, have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi.[8] This is a critical area of research given the global rise of antimicrobial resistance.[9]

Data on Biological Activity

The following tables summarize quantitative data for representative this compound derivatives and related compounds, illustrating their potential in various biological assays.

Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives

| Compound ID | Target/Assay | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 5b | VEGFR-2 Kinase Inhibition | - | % Inhibition @ 10 µM | 92.2% | [3] |

| Compound 5b | Cytotoxicity | HCT-116 (Colon) | IC50 | Potent (Value not specified) |[3] |

Note: Data is often presented for complex derivatives where this compound is a core structural component.

Table 2: Antimicrobial Activity of Fused Pyrazolo-Pyridazine Derivatives

| Compound ID | Activity | Target Organism | Result | Reference |

|---|---|---|---|---|

| Compound 4i | Antibacterial | Gram-positive & Gram-negative | Significant | [8] |

| Compound 4'c | Antifungal | Not specified | Potent | [8] |

| Compound 4''d | Antifungal | Not specified | Potent |[8] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for screening novel compounds. Below are methodologies for two of the most common primary assays in the evaluation of this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically <0.5%.[11] Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls (medium with DMSO) and no-treatment controls (medium only).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

-

MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6][10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[6]

Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based kinase assay to measure the inhibitory activity of a compound against VEGFR-2.[12][13]

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A reagent is added to stop the kinase reaction and generate a luminescent signal from the remaining ATP. The light intensity is inversely proportional to the kinase activity.[13][14]

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., BPS Bioscience #79334)

-

ATP solution

-

VEGFR-2 substrate (e.g., Poly-(Glu,Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a 1x Kinase Buffer from a stock solution. Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations in a buffer containing DMSO.[14]

-

Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.[13]

-

Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.[13]

-

Inhibitor Addition: Add 5 µL of the diluted test inhibitor to the designated "Test Inhibitor" wells. Add 5 µL of the diluent solution (buffer with DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[14]

-

Kinase Reaction Initiation: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[14] Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[13]

-

Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[14]

-

Signal Detection: After incubation, add 50 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal. Incubate at room temperature for 10-15 minutes to stabilize the signal.[12][14]

-

Luminescence Measurement: Read the luminescence using a microplate reader.[12]

-

Data Analysis: Subtract the average signal from the "Blank" wells from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

Visualizing Workflows and Pathways

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.

Experimental and Drug Discovery Workflows

The process of identifying a bioactive compound involves a multi-stage workflow, from initial screening to lead optimization.

Key Signaling Pathways

Understanding the mechanism of action of this compound derivatives often requires knowledge of the signaling pathways they modulate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

4-Aminopyridazine: A Privileged Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Pyridazine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties is paramount. Among the nitrogen-containing heterocycles, the pyridazine ring has emerged as a structure of significant interest. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, the pyridazine core possesses a unique combination of physicochemical properties. It has a high dipole moment, weak basicity, and acts as a robust dual hydrogen-bond acceptor, which can be critical for target engagement. These features make it an attractive, less lipophilic substitute for common phenyl rings and a valuable alternative to other azine scaffolds.

This guide focuses specifically on the 4-aminopyridazine moiety, a key pharmacophore that leverages the inherent properties of the pyridazine ring while introducing a critical hydrogen bond donor via the 4-amino group. This substitution pattern has proven particularly effective in the design of targeted therapies, most notably in the development of kinase inhibitors. We will explore the synthesis, key biological applications, and detailed experimental methodologies associated with this promising pharmacophore, with a special focus on its role in the inhibition of the Activin receptor-like kinase 5 (ALK5).

Core Physicochemical Properties

The utility of the this compound scaffold in drug design is rooted in its distinct electronic and structural characteristics. The adjacent nitrogen atoms create a polarized system, influencing the molecule's solubility, metabolic stability, and interaction with biological targets.

-

Hydrogen Bonding: The two adjacent ring nitrogens are potent hydrogen bond acceptors. The addition of the 4-amino group introduces a strong hydrogen bond donor, creating a versatile pattern (acceptor-donor-acceptor) that can engage with multiple residues in a target's active site.

-

pKa: The basicity of the pyridazine ring is relatively low. The measured pKa for this compound is approximately 6.8. This ensures that the ring system is not extensively protonated at physiological pH, which can be advantageous for cell permeability and preserving hydrogen bond acceptor capabilities.

-

Reduced Metabolic Liability: Replacing traditional scaffolds like pyridine with pyridazine has been explored as a strategy to mitigate cytochrome P450 (CYP) inhibition, a common hurdle in drug development.

Key Therapeutic Application: ALK5 Inhibition

A prominent application of the this compound scaffold is in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). The TGF-β/ALK5 signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in fibrosis and cancer. Inhibition of ALK5 is therefore a compelling therapeutic strategy.

Mechanism of Action and Signaling Pathway

TGF-β signaling is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII). This complex then recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 subsequently phosphorylates its downstream substrates, the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[1] this compound-based inhibitors function by competing with ATP for the kinase domain's binding site on ALK5, thereby preventing the phosphorylation of Smad2/3 and blocking the downstream signaling cascade.[2]

Structure-Activity Relationship (SAR) and Quantitative Data

Rational, knowledge-based design has led to the development of potent 4,6-disubstituted pyridazine ALK5 inhibitors. A key interaction is the hydrogen bond formed between the 2-amino group on the pyridine (or a bioisosteric this compound) and the hinge region of the ALK5 kinase domain. Optimization of this scaffold has focused on derivatization to improve potency and pharmacokinetic properties.[2]

The tables below summarize the activity of representative aminopyridazine and related aminopyridine ALK5 inhibitors.

Table 1: Biochemical Inhibitory Potency of Aminopyridazine/Aminopyridine Derivatives against ALK5

| Compound ID | R Group (at position 6) | Biochemical pIC₅₀ |

|---|---|---|

| 4 | 2,6-dimethylphenyl | 7.9 |

| 20 | 2,6-dimethyl-4-(morpholin-4-yl)phenyl | 8.8 |

| 23 | 2,6-dimethyl-4-(4-methylpiperazin-1-yl)phenyl | 8.9 |

Data sourced from ACS Med Chem Lett. 2024, 15 (11), 1925–1932. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.[2]

Table 2: Cellular Activity and Physicochemical Properties of Optimized ALK5 Inhibitors

| Compound ID | Cell-Based pIC₅₀ (pSMAD2, hA549 cells) | Aqueous Solubility (μM, pH 7.4) | Caco-2 Permeability (10⁻⁶ cm/s) | Human Liver Microsomal Clearance (μL/min/mg) |

|---|---|---|---|---|

| 4 | 6.05 | 1.8 | 1.2 | 3.2 |

| 20 | 7.4 | 55 | 0.8 | 15.6 |

| 23 | 7.8 | 100 | 0.7 | 12.3 |

Data sourced from ACS Med Chem Lett. 2024, 15 (11), 1925–1932.[2]

The SAR data clearly indicate that adding basic chains, such as morpholine (Compound 20 ) or methylpiperazine (Compound 23 ), to the phenyl ring at the 6-position dramatically boosts both biochemical and cellular potency. This modification also significantly improves aqueous solubility, a critical parameter for drug development, although it may slightly increase microsomal clearance.[2]

Broader Applications: PI3K/mTOR and PDE10A Inhibition

The versatility of the pyridazine scaffold extends to other important drug targets, including the PI3K/mTOR pathway and phosphodiesterase 10A (PDE10A).

-

PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Dual inhibitors targeting both PI3K and mTOR are of significant therapeutic interest. Imidazo[1,2-b]pyridazine and pyridopyrimidinone derivatives have been developed as potent dual inhibitors, demonstrating the utility of the pyridazine core in accessing the ATP-binding site of these kinases.

-

PDE10A Inhibition: PDE10A is highly expressed in the medium spiny neurons of the striatum and is a target for treating neurological disorders like schizophrenia. Structurally related pyridazin-4(1H)-one derivatives have been designed as highly potent and selective PDE10A inhibitors, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of novel compounds. Below are representative methodologies for the synthesis of the this compound core and for key biological assays.

General Synthesis of this compound

The core this compound scaffold can be synthesized from commercially available starting materials. A common route involves the dehalogenation of a chlorinated precursor.

Protocol:

-

Reaction Setup: Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in a mixture of tetrahydrofuran and water.[3]

-

Addition of Reagents: Add sodium hydroxide (approx. 11 eq) and 10% palladium on carbon catalyst (10% w/w) to the solution.[3]

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature for approximately 48 hours.[3]

-

Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the palladium catalyst. Rinse the pad with the solvent.[3]

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in methanol, filter any remaining insoluble material, and concentrate the filtrate again to yield this compound as a solid.[3]

Representative ALK5 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase substrate (e.g., casein or a specific peptide)

-

ATP solution

-

Kinase Assay Buffer (e.g., HEPES, MgCl₂, DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).[4]

-

Kinase Reaction: In a white assay plate, add the diluted test compound, the ALK5 enzyme, and the kinase substrate.[4]

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[4]

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ATP amount. Incubate for 30-60 minutes at room temperature.[4]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle (DMSO) controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Representative Cell-Based Phospho-Smad2 (pSmad2) Assay (Western Blot)

This assay determines the ability of a compound to inhibit ALK5 within a cellular context by measuring the phosphorylation of its direct downstream target, Smad2.

Materials:

-

A TGF-β responsive cell line (e.g., hA549 human lung carcinoma cells)

-

Cell culture medium and serum

-

Recombinant human TGF-β1

-

Test compounds

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Culture: Seed hA549 cells in 6-well plates and allow them to grow to 80-90% confluency.[5]

-

Serum Starvation: To reduce basal phosphorylation levels, serum-starve the cells for 16-24 hours.[5]

-

Compound Treatment: Pre-incubate the cells with various concentrations of the this compound test compound (or vehicle control, DMSO) for 1-2 hours.[5]

-

Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[5]

-

Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[5]

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Add ECL substrate and capture the chemiluminescent signal using an imager.[5]

-

-

Analysis: Quantify the band intensity for pSmad2. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein (e.g., GAPDH). Calculate the inhibition of TGF-β1-induced Smad2 phosphorylation for each compound concentration to determine the cellular IC₅₀.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable pharmacophore in contemporary drug discovery. Its unique electronic properties and hydrogen bonding capacity make it particularly well-suited for the design of potent and selective kinase inhibitors. The successful development of aminopyridazine-based ALK5 inhibitors highlights the potential of this core in targeting complex diseases like fibrosis and cancer. Furthermore, the broader applicability of the pyridazine ring in developing inhibitors for other key targets, such as PI3K, mTOR, and PDE10A, underscores its privileged status in medicinal chemistry. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, expanding their therapeutic applications, and leveraging the scaffold's versatility to address new and challenging biological targets. The continued exploration of this compound and its derivatives promises to yield a new generation of targeted therapies.

References

- 1. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

Reactivity of 4-Aminopyridazine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopyridazine is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding its reactivity with electrophiles is crucial for the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the electrophilic reactivity of the this compound core. Due to the limited specific literature on this compound's electrophilic reactions, this guide combines available experimental data with theoretical predictions based on the electronic properties of the pyridazine ring and analogies with the well-studied 4-aminopyridine.

Introduction: The this compound Scaffold

The this compound moiety is a key building block in the development of new pharmaceutical agents. The presence of the amino group, a strong activating group, and the electron-deficient nature of the pyridazine ring create a unique electronic environment that dictates its reactivity towards electrophiles. This guide will delve into the nuances of this reactivity, covering reactions such as N-alkylation, N-acylation, and halogenation.

Synthesis of this compound

The parent this compound can be synthesized from commercially available starting materials. A common route involves the dehalogenation of a chlorinated precursor.

Experimental Protocol: Synthesis of this compound from 3,6-dichloropyridazin-4-amine[1]

Materials:

-

3,6-dichloropyridazin-4-amine

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

Procedure:

-

Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in THF.

-

Add an aqueous solution of sodium hydroxide.

-

Add 10% Pd/C catalyst to the mixture.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 48 hours.

-

After the reaction is complete, filter the mixture to remove the catalyst and any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in methanol and filter again to remove any remaining insoluble impurities.

-

Concentrate the methanolic solution to obtain this compound as a solid.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| 3,6-dichloropyridazin-4-amine | This compound | NaOH, H₂, 10% Pd/C | THF, Water | Quantitative | [1] |

Reactivity with Electrophiles: A Theoretical Overview

The reactivity of this compound towards electrophiles is governed by the interplay of the electron-donating amino group and the electron-withdrawing pyridazine ring. The amino group increases the electron density of the ring, making it more susceptible to electrophilic attack than the parent pyridazine. However, the two adjacent nitrogen atoms in the pyridazine ring significantly deactivate the system towards electrophilic aromatic substitution compared to benzene or even pyridine.

Reaction with an electrophile can occur at three potential sites: the exocyclic amino group (N-functionalization) or the carbon atoms of the ring (C-functionalization).

Figure 1: Potential electrophilic attack sites on this compound.

N-Alkylation and N-Acylation

Due to the high nucleophilicity of the exocyclic amino group, N-alkylation and N-acylation are expected to be the predominant reactions with alkyl halides and acylating agents, respectively. While specific experimental data for this compound is scarce, analogous reactions with 4-aminopyridine are well-documented and proceed readily.

Expected Reaction Pathway for N-Alkylation

Figure 2: General workflow for the N-alkylation of this compound.

Halogenation

Electrophilic halogenation of aminopyridines is known to occur on the heterocyclic ring. For this compound, the amino group is expected to direct the electrophilic attack to the ortho position (C5). However, the electron-deficient nature of the pyridazine ring may necessitate harsh reaction conditions.

While no direct halogenation of this compound has been found in the reviewed literature, the synthesis of substituted aminopyridazines provides some insight. For instance, 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized, indicating that functionalization of the pyridazine ring in the presence of an amino group is feasible.

Experimental Protocol: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[2]

This three-component reaction, while not a direct electrophilic substitution on this compound, demonstrates the construction of a substituted aminopyridazine ring.

Materials:

-

Arylglyoxal

-

Malononitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Water

Procedure:

-

To a solution of arylglyoxal (1.0 eq) in a 1:1 mixture of ethanol and water, add hydrazine hydrate (80%).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.

-

Add malononitrile to the reaction mixture.

-

Continue stirring at room temperature. The product precipitates from the solution.

-

Collect the solid product by filtration and wash with water.

Quantitative Data:

| Arylglyoxal | Product | Yield (%) | Reference |

| Phenylglyoxal | 3-Amino-5-phenylpyridazine-4-carbonitrile | 85 | [2] |

| 4-Chlorophenylglyoxal | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 88 | [2] |

| 4-Methylphenylglyoxal | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 82 | [2] |

Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on this compound is predicted to be at the C5 position. This is due to the strong ortho-directing effect of the amino group, which stabilizes the cationic intermediate (sigma complex) formed during the reaction.

Figure 3: Rationale for the predicted regioselectivity in electrophilic substitution.

Conclusion and Future Directions

The reactivity of this compound with electrophiles is a field that warrants further investigation. While theoretical considerations and analogies to 4-aminopyridine suggest that N-functionalization and regioselective C5-halogenation should be achievable, there is a clear need for more dedicated experimental studies. Such research would not only expand the fundamental understanding of pyridazine chemistry but also provide valuable tools for the synthesis of novel compounds with potential applications in drug discovery and development. Future work should focus on systematically exploring the reactions of this compound with a range of electrophiles under various conditions to establish clear synthetic protocols and to fully characterize the resulting products.

References

Introduction: The Chemistry and Significance of 4-Aminopyridazine

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 4-Aminopyridazine

For Researchers, Scientists, and Drug Development Professionals